1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline
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Overview
Description
1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline is a chemical compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol . This compound is characterized by the presence of two indoline units connected by a pentanediyl bridge with two keto groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline typically involves the reaction of indoline with a suitable diketone precursor under controlled conditions. One common method involves the use of 1,5-pentanedione as the diketone precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,4-dioxo-1,4-butanediyl)diindoline
- 1,1’-(1,6-dioxo-1,6-hexanediyl)diindoline
- 1,1’-(1,3-dioxo-1,3-propanediyl)diindoline
Uniqueness
1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline is unique due to its specific pentanediyl bridge with two keto groups, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and exhibit unique biological activities compared to its analogs .
Properties
IUPAC Name |
1,5-bis(2,3-dihydroindol-1-yl)pentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(22-14-12-16-6-1-3-8-18(16)22)10-5-11-21(25)23-15-13-17-7-2-4-9-19(17)23/h1-4,6-9H,5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEWNGATKVTQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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